Fmoc-Asp(O-1-Ad)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

- Fmoc-Asp(O-1-Ad)-OH can be synthesized using methods compatible with Fmoc solid-phase peptide synthesis. For instance, Fmoc-Asp(MNI)-OH, a similar compound, is synthesized in multi-gram scale, indicating the scalability of such synthesis methods (Tang, Cheng, & Zheng, 2015).

- Other related compounds, such as Fmoc-protected 3-substituted 1,2,4-oxadiazole-containing β3-amino acids, are synthesized from Fmoc-(R)-β-HomoAsp(OtBu)-OH using sodium acetate as a catalyst, demonstrating the versatility of Fmoc derivatives in peptide synthesis (Hamze, Hernandez, & Martínez, 2003).

Molecular Structure Analysis

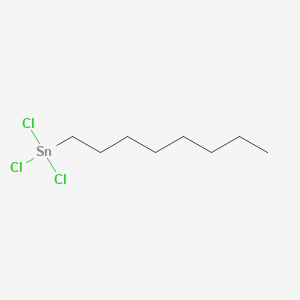

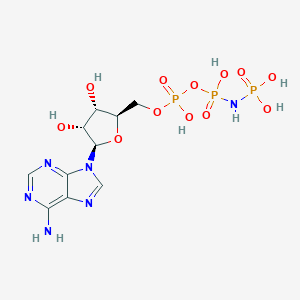

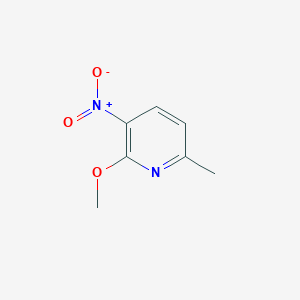

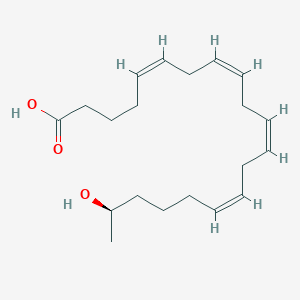

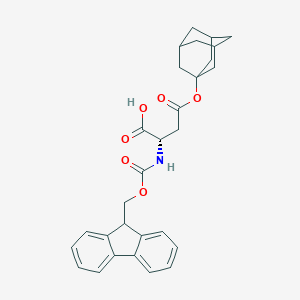

- The molecular structure of Fmoc-Asp(O-1-Ad)-OH is characterized by the presence of the Fmoc group, which provides protection during peptide synthesis. This structure is crucial for its stability and reactivity in solid-phase synthesis.

Chemical Reactions and Properties

- Fmoc-Asp(O-1-Ad)-OH participates in reactions characteristic of peptide bond formation in solid-phase synthesis. The presence of the Fmoc group ensures its compatibility with standard SPPS protocols and prevents unwanted side reactions, such as the formation of aminosuccinyl side products (Busnel et al., 2005).

科学的研究の応用

Preventing Aspartimide Formation

Research has highlighted the challenge of aspartimide formation during peptide synthesis and the development of strategies to minimize this issue. Behrendt et al. (2015) introduced new derivatives like Fmoc-Asp(OEpe)-OH, Fmoc-Asp(OPhp)-OH, and Fmoc-Asp(OBno)-OH, comparing their effectiveness against Fmoc-Asp(OtBu)-OH and Fmoc-Asp(OMpe)-OH in minimizing aspartimide by-products. These derivatives proved extremely effective in each application, showcasing the importance of side-chain protection strategy optimization in peptide synthesis (Behrendt, Huber, Marti, & White, 2015).

Cell-Penetration Investigations

Grogg et al. (2018) described novel guanidinium-rich oligopeptide derivatives, which include an octa-aspartic acid backbone, showcasing the utility of Fmoc-based derivatives in the synthesis of peptides with potential unusual cell-penetrating properties. This research opens avenues for the development of novel drug delivery mechanisms and therapeutic applications (Grogg, Hilvert, Beck, & Seebach, 2018).

Development of Functional Materials

Chakraborty et al. (2020) explored a minimalistic dipeptide, Fmoc-Lys(Fmoc)-Asp, as a hydrogelator with the lowest critical gelation concentration reported, demonstrating the potential of Fmoc-Asp derivatives in creating materials with high mechanical properties and supporting cellular growth. This research highlights the application of these derivatives in biomedical products, including tissue engineering and drug delivery systems (Chakraborty et al., 2020).

Enhancing Antibacterial Properties

Liyanage et al. (2015) demonstrated the coassembly of Fmoc-3F-Phe-Arg-NH2 and Fmoc-3F-Phe-Asp-OH dipeptides into hydrogels that mimic the integrin-binding RGD peptide of fibronectin, supporting the viability and growth of NIH 3T3 fibroblast cells. This study underscores the versatility of Fmoc-Asp derivatives in designing extracellular matrix-mimetic scaffolds for cell culture applications, potentially leading to advancements in regenerative medicine and tissue engineering (Liyanage, Vats, Rajbhandary, Benoit, & Nilsson, 2015).

Safety And Hazards

特性

IUPAC Name |

(2S)-4-(1-adamantyloxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO6/c31-26(36-29-13-17-9-18(14-29)11-19(10-17)15-29)12-25(27(32)33)30-28(34)35-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,17-19,24-25H,9-16H2,(H,30,34)(H,32,33)/t17?,18?,19?,25-,29?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMHFLIBCSCIRT-QDPBCONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)OC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Asp(O-1-Ad)-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。